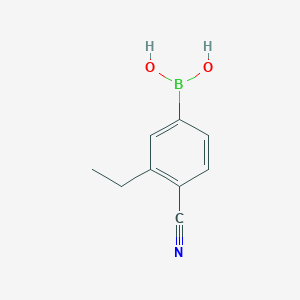

4-Cyano-3-ethylphenylboronic acid

Description

Significance of Arylboronic Acids as Synthetic Intermediates and Functional Moieties

Arylboronic acids, which have the general formula Ar–B(OH)₂, are organic compounds featuring a boron atom attached to an aryl group and two hydroxyl groups. wiley-vch.de Their importance in contemporary organic chemistry stems from their versatility, stability, and relatively low toxicity, which positions them as "green" compounds. wiley-vch.deboronmolecular.com The ultimate degradation product of boronic acids is boric acid, which is considered environmentally benign. wiley-vch.de

These compounds are indispensable as synthetic intermediates, primarily due to their role in transition-metal-catalyzed cross-coupling reactions. nih.govrsc.org The most prominent of these is the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide. numberanalytics.comnumberanalytics.com This reaction's reliability and functional group tolerance have made it a go-to strategy in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govnumberanalytics.com Beyond the Suzuki coupling, arylboronic acids participate in a variety of other transformations, including the Chan-Lam coupling for forming carbon-heteroatom bonds and the Petasis reaction. thieme.de

The unique electronic properties of the boron atom allow boronic acids to act as Lewis acids, enabling them to form reversible covalent complexes with molecules containing diol functionalities, such as sugars and certain amino acids. boronmolecular.comwikipedia.org This characteristic is harnessed in the field of molecular recognition and for the development of sensors and selective transport systems. wikipedia.orgborates.today Furthermore, the boronic acid moiety itself can be a critical functional group in biologically active molecules. For instance, the drug Bortezomib, a proteasome inhibitor used in cancer therapy, contains a boronic acid group that is key to its mechanism of action. wikipedia.org

The reactivity and properties of arylboronic acids can be finely tuned by the substituents on the aromatic ring. Electron-withdrawing or electron-donating groups can influence the Lewis acidity of the boron atom and the reactivity of the compound in catalytic cycles. acs.org This tunability allows chemists to design specific arylboronic acids, like 4-cyano-3-ethylphenylboronic acid, for targeted applications.

Historical Context of Boronic Acid Chemistry and its Evolution in Organic Synthesis

The history of boronic acids dates back to 1860, when Edward Frankland first reported the synthesis and isolation of ethylboronic acid. wiley-vch.dewikipedia.orgpharmiweb.com He prepared the compound through a two-step process involving the reaction of diethylzinc (B1219324) with triethyl borate (B1201080), followed by oxidation. borates.todaypharmiweb.com For a considerable time, organoboron compounds were regarded as rather exotic and their chemistry remained largely unexplored. wiley-vch.dethieme.de

A pivotal moment in the evolution of organoboron chemistry was the discovery of hydroboration by H.C. Brown in the 1950s. numberanalytics.comthieme.de This reaction provided a straightforward and highly versatile method for preparing organoboranes from alkenes and alkynes, which could then be converted into a wide array of other functional groups. acs.org This discovery laid the foundation for the widespread use of organoboron reagents in synthesis.

The landscape of organic synthesis was further revolutionized with the development of the Suzuki-Miyaura cross-coupling reaction, first reported in 1979. nih.govnih.gov This palladium-catalyzed reaction demonstrated the immense potential of arylboronic acids as practical and highly effective coupling partners. The significance of this work was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.

Since these landmark discoveries, the field has expanded at an exponential pace. thieme.de Researchers have developed numerous new methods for synthesizing boronic acids and have continuously expanded their reaction scope. boronmolecular.compharmiweb.com The development of stable and easy-to-handle boronic acid derivatives, such as boronate esters and potassium organotrifluoroborates, has further increased their utility. acs.orgpharmiweb.com Today, arylboronic acids are commercially available in great variety and are considered fundamental building blocks in both academic research and industrial-scale chemical production. wikipedia.org

Properties

IUPAC Name |

(4-cyano-3-ethylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO2/c1-2-7-5-9(10(12)13)4-3-8(7)6-11/h3-5,12-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZSCIOJYNVMOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C#N)CC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101287907 | |

| Record name | B-(4-Cyano-3-ethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911210-52-1 | |

| Record name | B-(4-Cyano-3-ethylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911210-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(4-Cyano-3-ethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 4 Cyano 3 Ethylphenylboronic Acid

Cross-Coupling Reaction Chemistry

The presence of both steric and electronic directing groups on the phenyl ring of 4-Cyano-3-ethylphenylboronic acid makes it a valuable substrate for investigating the limits and capabilities of various cross-coupling methodologies. The following sections will detail its participation in two of the most powerful C-C and C-heteroatom bond-forming reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. libretexts.orgwikipedia.orglibretexts.org The reaction's success with this compound is highly dependent on overcoming the challenges posed by its structure.

While specific data for this compound is not extensively documented in publicly available literature, its reactivity can be inferred from studies on structurally similar compounds, such as other sterically hindered or electron-deficient arylboronic acids. The electron-withdrawing nature of the cyano group is known to have a variable effect on the efficiency of Suzuki-Miyaura couplings. In some cases, it can enhance the rate of transmetalation, while in others, it may lead to side reactions. researchgate.netnih.gov The steric bulk of the ortho-ethyl group, however, presents a more consistent challenge, often requiring carefully optimized reaction conditions and specialized catalytic systems to achieve good yields. researchgate.netrsc.org

The functional group tolerance of the Suzuki-Miyaura reaction is generally broad, and the cyano group of this compound is expected to be well-tolerated by many catalytic systems. wikipedia.org Research on other cyanophenylboronic acids has shown successful couplings without compromising the nitrile functionality. nih.gov The reaction is also known to be compatible with a wide array of functional groups on the coupling partner (the organic halide or triflate), including esters, ketones, and nitro groups.

A representative, albeit generalized, substrate scope for the coupling of a sterically hindered, electron-deficient boronic acid like this compound with various aryl halides is presented in Table 1. The yields are hypothetical and serve to illustrate expected trends based on the electronic nature of the coupling partner.

Table 1: Hypothetical Substrate Scope for the Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

| Entry | Aryl Bromide | Product | Expected Yield (%) |

| 1 | 4-Bromoanisole | 4'-Methoxy-2-ethyl-[1,1'-biphenyl]-4-carbonitrile | 85-95 |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 2-Ethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile | 75-85 |

| 3 | Methyl 4-bromobenzoate | Methyl 2'-ethyl-4'-cyano-[1,1'-biphenyl]-4-carboxylate | 70-80 |

| 4 | 4-Bromonitrobenzene | 2-Ethyl-4'-nitro-[1,1'-biphenyl]-4-carbonitrile | 65-75 |

| 5 | 2-Bromotoluene | 2-Ethyl-2'-methyl-[1,1'-biphenyl]-4-carbonitrile | 60-70 |

Note: The yields presented in this table are illustrative and based on general principles of Suzuki-Miyaura couplings with sterically hindered and electronically diverse substrates. Actual yields would depend on the specific catalytic system and reaction conditions employed.

Overcoming the steric hindrance imparted by the ortho-ethyl group in this compound necessitates the use of advanced catalytic systems. The development of bulky, electron-rich phosphine (B1218219) ligands has been a major breakthrough in this area. organic-chemistry.org Ligands such as those from the Buchwald and Fu groups, for example, SPhos, XPhos, and RuPhos, are designed to promote the formation of a monoligated, highly reactive Pd(0) species, which is crucial for the oxidative addition of the organic halide and for facilitating the subsequent steps of the catalytic cycle. researchgate.net

For particularly challenging couplings involving sterically demanding substrates, N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands. organic-chemistry.org Their strong σ-donating properties and steric bulk can lead to highly active and stable palladium catalysts capable of promoting difficult cross-coupling reactions. The choice of base and solvent is also critical. Weak inorganic bases like potassium carbonate or potassium phosphate (B84403) are often employed, and solvents such as dioxane, toluene, or aqueous mixtures are common. libretexts.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.comyoutube.com For a substrate like this compound, the steric and electronic factors come into play most significantly during the transmetalation and reductive elimination steps.

Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium center. The mechanism of transmetalation is complex and can proceed through different pathways depending on the reaction conditions. researchgate.netresearchgate.net The presence of a base is crucial, as it activates the boronic acid, typically by forming a more nucleophilic boronate species. The electron-withdrawing cyano group on this compound can influence the Lewis acidity of the boron center and the nucleophilicity of the aryl group being transferred. The steric hindrance from the ortho-ethyl group can slow down the rate of transmetalation by impeding the approach of the boronic acid to the palladium complex.

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic fragments are coupled, and the C-C bond is formed, regenerating the Pd(0) catalyst. For reductive elimination to occur, the two organic groups must be in a cis orientation on the palladium center. The steric bulk of the 2-ethyl-4-cyanophenyl group can influence the geometry of the palladium intermediate and potentially hinder the reductive elimination step. The electronic properties of the ligands on the palladium are also critical; electron-donating ligands generally facilitate reductive elimination.

Copper-Catalyzed Chan-Lam Coupling and Variants

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, utilizing a copper catalyst to couple arylboronic acids with amines, alcohols, and thiols. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction offers a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.

The Chan-Lam coupling is generally tolerant of a wide range of functional groups, and the cyano group on this compound is not expected to interfere with the reaction. wikipedia.org The reaction is often carried out under mild conditions, sometimes even at room temperature and open to the air. organic-chemistry.org However, the steric hindrance of the ortho-ethyl group would likely necessitate optimized conditions, potentially requiring higher temperatures or the use of specific ligands to facilitate the coupling.

C-N Bond Formation: The coupling of this compound with various amines would lead to the formation of N-aryl anilines. The reactivity would likely depend on the nucleophilicity and steric bulk of the amine. Primary and secondary aliphatic and aromatic amines are all potential coupling partners.

C-O Bond Formation: The reaction with alcohols and phenols would yield the corresponding aryl ethers. Phenols are generally more reactive than aliphatic alcohols in Chan-Lam couplings.

C-S Bond Formation: Thiols can also be coupled with arylboronic acids under Chan-Lam conditions to afford aryl thioethers.

A hypothetical overview of the Chan-Lam coupling of this compound with various heteroatom nucleophiles is presented in Table 2.

Table 2: Hypothetical Scope for the Chan-Lam Coupling of this compound

| Entry | Nucleophile | Product | Bond Formed |

| 1 | Aniline | 4-(Phenylamino)-2-ethylbenzonitrile | C-N |

| 2 | Morpholine | 4-(4-Morpholinyl)-2-ethylbenzonitrile | C-N |

| 3 | Phenol (B47542) | 4-Phenoxy-2-ethylbenzonitrile | C-O |

| 4 | Benzyl alcohol | 4-(Benzyloxy)-2-ethylbenzonitrile | C-O |

| 5 | Thiophenol | 4-(Phenylthio)-2-ethylbenzonitrile | C-S |

Note: The feasibility and yields of these reactions would be highly dependent on the specific copper catalyst, ligands, and reaction conditions employed, especially given the steric hindrance of the boronic acid.

Mechanistic Pathways of Copper-Mediated Transformations

While specific copper-mediated transformations involving this compound have not been documented in the reviewed literature, the general mechanistic pathways for copper-catalyzed cross-coupling reactions of arylboronic acids are well-established. These reactions, such as the Chan-Lam coupling for C-N, C-O, and C-S bond formation, typically proceed through a catalytic cycle involving Cu(II) and Cu(III) or Cu(I) and Cu(III) intermediates.

A plausible, though unverified, mechanistic cycle for a hypothetical copper-catalyzed amination of this compound would likely involve the following key steps:

Ligand Exchange: The catalytically active copper(II) species coordinates with the amine nucleophile.

Transmetalation: The aryl group from this compound is transferred to the copper center, displacing a ligand and forming an arylated copper(II) intermediate. The presence of the electron-withdrawing cyano group and the moderately bulky ethyl group could influence the rate of this step.

Oxidative Addition/Reductive Elimination: The mechanism can then diverge. In one pathway, the arylated copper(II) complex undergoes reductive elimination to form the C-N bond and a Cu(0) species, which is then re-oxidized to Cu(II). A more commonly accepted pathway involves the oxidation of the Cu(II) intermediate to a transient Cu(III) species, followed by reductive elimination to furnish the desired product and regenerate the Cu(I) or Cu(II) catalyst.

The electronic nature of the 4-cyano-3-ethylphenyl group, with its electron-withdrawing nitrile and electron-donating ethyl substituent, would be expected to play a significant role in the kinetics and outcome of these transformations.

Other Transition Metal-Catalyzed Cross-Couplings (e.g., Ni-catalyzed)

Nickel-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Although no specific examples utilizing this compound are available in the literature, its participation in such reactions can be anticipated based on the known reactivity of other arylboronic acids.

A notable application would be in Suzuki-Miyaura-type cross-coupling reactions. A hypothetical coupling between this compound and an aryl halide (Ar-X) catalyzed by a nickel complex would likely proceed through the following catalytic cycle:

Oxidative Addition: A low-valent nickel(0) species oxidatively adds to the aryl halide to form a Ni(II) intermediate, Ar-Ni(II)-X.

Transmetalation: The 4-cyano-3-ethylphenyl group is transferred from the boronic acid to the nickel center, typically requiring a base to activate the boronic acid to a more nucleophilic boronate species. This forms a diorganonickel(II) complex.

Reductive Elimination: The two organic groups on the nickel center couple and are eliminated, forming the biaryl product and regenerating the Ni(0) catalyst.

The presence of the cyano and ethyl groups on the phenyl ring of the boronic acid would influence the electronic and steric properties of the organonickel intermediate, potentially affecting the rate of transmetalation and reductive elimination. Nickel catalysis is often favored for its ability to activate a wider range of electrophiles compared to palladium, including those with less reactive C-O bonds.

Stereochemical Control in Cross-Coupling Reactions

Achieving stereochemical control in cross-coupling reactions is a significant challenge, particularly when a stereocenter is being formed or is present in one of the coupling partners. In the context of this compound, which is achiral, stereochemical control would be relevant in reactions with chiral coupling partners.

For instance, in a hypothetical stereospecific cross-coupling of a chiral secondary alkyl halide with this compound, the primary goal would be to transfer the configuration of the starting material to the product with high fidelity. The mechanism of such a reaction, often catalyzed by nickel or palladium with chiral ligands, is crucial. The key to stereochemical retention or inversion lies in the reductive elimination step from the organometallic intermediate. The geometry of this intermediate and the electronic and steric influence of the ligands and the substrates, including the 4-cyano-3-ethylphenyl group, would dictate the stereochemical outcome. Without experimental data, it is difficult to predict the specific influence of this particular boronic acid on the stereoselectivity of such reactions.

Non-Coupling Chemical Transformations

Beyond cross-coupling reactions, the boronic acid moiety of this compound can participate in other chemical transformations.

Lewis Acidic Reactivity of the Boronic Acid Moiety

The boron atom in a boronic acid is electron-deficient and possesses an empty p-orbital, making it a Lewis acid. This Lewis acidity is fundamental to its reactivity.

Interactions with Nucleophiles and Diols

Boronic acids readily and reversibly interact with nucleophiles, most notably hydroxide (B78521) ions, to form tetrahedral boronate species. This equilibrium is pH-dependent.

Furthermore, boronic acids are well-known for their ability to form cyclic esters with diols, particularly 1,2- and 1,3-diols. This reaction is also reversible and forms the basis for applications in sensing, separation, and dynamic covalent chemistry. The stability of the resulting boronate ester is influenced by the structure of the diol and the electronic properties of the boronic acid. For this compound, the electron-withdrawing cyano group would be expected to increase the Lewis acidity of the boron center, thereby favoring the formation of stable boronate esters with diols compared to unsubstituted phenylboronic acid.

Impact of Electronic and Steric Properties on Lewis Acidity

The Lewis acidity of an arylboronic acid is significantly influenced by the electronic and steric effects of the substituents on the aromatic ring.

Steric Effects: The ethyl group at the position ortho to the boronic acid moiety introduces some steric bulk. While not excessively large, this steric hindrance could slightly impede the approach of nucleophiles or diols to the boron center, potentially affecting the kinetics of boronate ester formation. However, in most cases, the electronic enhancement of Lewis acidity by the cyano group would likely be the more dominant factor.

A quantitative measure of the Lewis acidity of this compound, such as its pKa value, is not available in the literature but would be expected to be lower (more acidic) than that of unsubstituted phenylboronic acid.

Ipso Substitution Reactions

Ipso-substitution is a characteristic reaction of arylboronic acids, where the C–B bond is cleaved and the boronic acid moiety is replaced by another functional group at the same aromatic position. This regioselective transformation is a powerful tool in organic synthesis, allowing for the introduction of a wide array of substituents onto the aromatic ring. The reactivity of the boronic acid in these substitutions can be influenced by the electronic nature of other substituents on the ring.

Halodeboronation provides a direct route to aryl halides from arylboronic acids, often under milder conditions than traditional electrophilic aromatic substitution or Sandmeyer reactions, which can suffer from poor regioselectivity and harsh conditions. worldscientific.comnih.gov This method is particularly valuable for the synthesis of iodoarenes, as direct iodination of arenes can be challenging. worldscientific.com

Arylboronic acids can be converted to the corresponding haloarenes by reaction with N-halosuccinimides. worldscientific.com More recently, an efficient and environmentally friendly method for the ipso-halogenation of arylboronic acids has been developed using N-chlorosuccinimide (NCS) as the primary reagent in water. nih.gov While NCS is inefficient for chlorination on its own, the addition of sodium halides (NaCl, NaBr, or NaI) facilitates the formation of the corresponding aryl chlorides, bromides, and iodides with high yields and regioselectivity, without the need for a transition metal catalyst. nih.gov This method is effective for both activated and non-activated aromatic systems. nih.gov

| Halogenation | Reagents | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Chlorination | NCS, NaCl | Water | Transition-metal-free; operates on activated and non-activated systems. | nih.gov |

| Bromination | NCS, NaBr | Water | Excellent yields and regioselectivity. | nih.gov |

| Iodination | NCS, NaI | Water | Milder and complementary to traditional iodination methods. | worldscientific.comnih.gov |

Beyond halogenation, the boronic acid group can be replaced by a variety of other functionalities, including hydroxyl, nitro, and amino groups. These transformations significantly expand the synthetic utility of this compound as an intermediate.

Ipso-Hydroxylation: The conversion of arylboronic acids to phenols is a common and important transformation. nih.gov This can be achieved using various oxidizing agents. A catalyst-free method utilizes sodium perborate (B1237305) (SPB) in water at room temperature, affording high yields of phenols in minutes. rsc.org The reaction is effective for arylboronic acids bearing either electron-donating or electron-withdrawing groups, including nitriles. rsc.org Other established methods employ reagents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or hydroxylamine. nih.govresearchgate.net

Ipso-Nitration: The boronic acid group can be replaced by a nitro group to form nitroarenes. Reagents such as bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) with potassium persulfate (K₂S₂O₈) or tert-butyl nitrite (B80452) have been successfully used for the ipso-nitration of arylboronic acids. nih.gov

Ipso-Amination and Other Couplings: Metal-free, graphite-catalyzed protocols have been developed for the ipso-functionalization of phenylboronic acids in aqueous media, allowing for the synthesis of anilines (amination) and other valuable compounds. nih.gov Furthermore, Chan-Lam type copper-catalyzed S-arylation reactions enable the formation of a C–S bond at the position of the boronic acid, coupling the aryl group with a thiol. sigmaaldrich.com

| Functionalization | Product Type | Typical Reagents | Key Features | Reference |

|---|---|---|---|---|

| Hydroxylation | Phenol | Sodium Perborate (SPB) or H₂O₂ | Catalyst-free and rapid reaction with SPB in water. | rsc.org |

| Nitration | Nitroarene | Bi(NO₃)₃·5H₂O / K₂S₂O₈ | Efficient nitration under specific conditions. | nih.gov |

| Amination | Aniline | Graphite catalyst, air (oxidant) | Metal-free, sustainable approach in an aqueous medium. | nih.gov |

| S-Arylation | Thioether | Thiol, Cu catalyst (Chan-Lam) | Forms a C-S bond. | sigmaaldrich.com |

Functional Group Transformations on the Cyano and Ethyl Moieties

The cyano (–C≡N) and ethyl (–CH₂CH₃) groups on the phenyl ring of this compound are also amenable to a range of chemical modifications, allowing for further diversification of the molecular structure while potentially retaining the boronic acid for subsequent coupling reactions.

The nitrile group is a versatile functional group that, despite its stability, can be transformed into other functionalities through nucleophilic addition. nih.govebsco.com The chemistry of the C≡N triple bond is in some ways analogous to that of a carbonyl group.

Hydrolysis: The most common transformation is hydrolysis, which converts the nitrile into a carboxylic acid. ebsco.com This typically proceeds through an intermediate amide under either acidic or basic conditions. This reaction allows for the conversion of the electron-withdrawing cyano group into a different type of directing group.

Reduction: The nitrile group can be reduced to a primary amine (–CH₂NH₂) using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation provides a route to aminomethyl-substituted phenylboronic acids.

Addition of Organometallic Reagents: Strong nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can add to the carbon of the nitrile group. Subsequent hydrolysis of the intermediate imine salt yields a ketone. This allows for the formation of a new C-C bond and the introduction of a keto functionality.

| Reaction Type | Product Functional Group | Typical Reagents | Reference |

|---|---|---|---|

| Hydrolysis | Carboxylic Acid (–COOH) | H₃O⁺ or OH⁻, heat | ebsco.com |

| Reduction | Primary Amine (–CH₂NH₂) | 1. LiAlH₄; 2. H₂O | |

| Grignard Addition | Ketone (–C(O)R) | 1. RMgX; 2. H₃O⁺ |

The ethyl group attached to the aromatic ring can also be chemically modified, primarily through oxidation reactions targeting the benzylic position (the carbon atom attached to the ring), which is more reactive than the terminal methyl carbon.

Oxidation: Strong oxidation of the ethyl group, for example using potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under heating, would typically convert the entire alkyl chain to a carboxylic acid group (–COOH). Milder oxidation conditions could potentially lead to the formation of an acetyl group (–C(O)CH₃), yielding an acetophenone (B1666503) derivative. These transformations are standard in organic chemistry for alkylbenzenes.

Reduction: The ethyl group itself is a saturated alkyl chain and is generally unreactive towards reduction. Therefore, reductive modifications of this group are not a common transformation under standard conditions.

Borono-Mannich and Related Multicomponent Reactions

Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation to form a product containing fragments of all inputs, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov The Petasis Borono-Mannich (PBM) reaction is a prominent MCR that utilizes a boronic acid, an amine, and a carbonyl compound (often an aldehyde or ketone) to synthesize α-amino acids and their derivatives. nih.govnih.gov

The reaction is attractive for its use of widely available building blocks. nih.gov Arylboronic acids, such as this compound, can serve as the aryl donor in this process. The general mechanism involves the condensation of the amine and aldehyde to form an iminium intermediate, which then reacts with the boronic acid to form the final product. The presence of the cyano and ethyl groups on the phenylboronic acid would be incorporated into the final complex structure, demonstrating the power of the PBM reaction to generate highly functionalized molecules in a single step. The use of cyano-substituted phenylboronic acids has been documented in various multicomponent reactions, highlighting their utility as building blocks in diversity-oriented synthesis. sigmaaldrich.com

Oxidation and Protodeboronation Pathways

The reactivity of this compound is significantly influenced by the competing pathways of oxidation and protodeboronation. These reactions are common for arylboronic acids and their derivatives, with the specific electronic and steric properties of the substituents on the aromatic ring dictating the predominant pathway and reaction kinetics. The presence of a cyano group, which is strongly electron-withdrawing, and an ethyl group, which is weakly electron-donating, on the same phenyl ring creates a unique electronic environment that governs the susceptibility of the carbon-boron bond to cleavage.

Oxidation Pathways

The oxidation of arylboronic acids is a synthetically useful transformation that typically leads to the formation of phenols. This process is often intentionally carried out using various oxidizing agents. For this compound, oxidation would yield 4-cyano-3-ethylphenol.

The most common oxidant used for this transformation is hydrogen peroxide (H₂O₂), often in the presence of a base. The generally accepted mechanism for the H₂O₂-mediated oxidation of an arylboronic acid (ArB(OH)₂) involves the formation of a boronate intermediate. The reaction is initiated by the nucleophilic attack of hydroperoxide anion (HOO⁻) on the boron atom to form a tetracoordinate boronate species. This is followed by a 1,2-aryl migration from the boron to the adjacent oxygen atom, leading to the formation of a borate (B1201080) ester. Subsequent hydrolysis of this ester yields the corresponding phenol and boric acid. arkat-usa.orgresearchgate.net

The rate of this oxidation is influenced by the electronic nature of the substituents on the aryl ring. Studies on various substituted phenylboronic acids have shown that electron-withdrawing groups can facilitate the oxidative deboronation process. nih.gov This is attributed to the increased electrophilicity of the boron atom, which makes it more susceptible to nucleophilic attack by the hydroperoxide. Therefore, the strongly electron-withdrawing cyano group in this compound is expected to enhance the rate of oxidation.

Table 1: Effect of Substituents on the Oxidation Rate of Arylboronic Acids

| Substituent | Electronic Effect | Expected Impact on Oxidation Rate of this compound |

| Cyano (-CN) | Strongly Electron-Withdrawing | Accelerating |

| Ethyl (-CH₂CH₃) | Weakly Electron-Donating | Decelerating (minor effect compared to -CN) |

Other oxidizing systems, such as those involving N-oxides, can also be employed for the conversion of arylboronic acids to phenols. The mechanism with N-oxides involves the formation of an "ate" complex, followed by aryl migration from boron to the oxygen of the N-oxide. nih.gov

Protodeboronation Pathways

Protodeboronation is the cleavage of a carbon-boron bond with the formation of a carbon-hydrogen bond. It is often an undesirable side reaction in processes like Suzuki-Miyaura cross-coupling, but it can also be a synthetically useful transformation. For this compound, protodeboronation would result in the formation of 2-ethylbenzonitrile.

The mechanism of protodeboronation is highly dependent on the reaction conditions, particularly the pH. nih.govwikipedia.org Both acid- and base-catalyzed pathways are known.

Base-Catalyzed Protodeboronation: Under basic conditions, arylboronic acids exist in equilibrium with their corresponding boronate anions ([ArB(OH)₃]⁻). Pioneering studies have shown that protodeboronation is often accelerated at high pH. acs.orgnih.gov For many arylboronic acids, the mechanism is believed to involve the ipso-protonation of the boronate anion. acs.org

However, for electron-deficient arylboronic acids, the mechanism can be more complex. The presence of strong electron-withdrawing groups can stabilize a transient aryl anion, leading to a dissociative pathway. acs.orgnih.gov Given that this compound contains a powerful electron-withdrawing cyano group, it is plausible that its protodeboronation under basic conditions could proceed through a pathway involving a transient carbanionic intermediate. Studies on other electron-deficient arylboronic acids have shown that those with two ortho electron-withdrawing groups are particularly susceptible to facile C-B bond cleavage under basic conditions. nih.gov While this compound does not fit this specific substitution pattern, the general principle of destabilization by electron-withdrawing groups is relevant.

Acid-Catalyzed Protodeboronation: Under acidic conditions, protodeboronation can also occur, although highly electron-deficient arylboronic acids generally show low susceptibility to this pathway. acs.org

The propensity for an arylboronic acid to undergo protodeboronation is a complex interplay of steric and electronic effects. The ethyl group at the 3-position may exert a minor steric influence on the reactivity of the adjacent cyano group and the boronic acid moiety.

Table 2: General Factors Influencing Protodeboronation of Arylboronic Acids

| Factor | Condition | Expected Influence on this compound |

| pH | High (Basic) | Increased rate of protodeboronation is likely, potentially via a transient aryl anion due to the -CN group. acs.orgnih.gov |

| pH | Low (Acidic) | Likely to be less susceptible compared to electron-rich arylboronic acids. acs.org |

| Substituents | Electron-withdrawing (-CN) | Can accelerate base-catalyzed protodeboronation. acs.org |

| Substituents | Electron-donating (-CH₂CH₃) | Generally decreases the rate of protodeboronation. |

This table summarizes the general trends observed for the protodeboronation of arylboronic acids and predicts the likely behavior of this compound based on these principles. Specific kinetic or mechanistic studies for this compound were not found in the surveyed literature.

Advanced Spectroscopic and Structural Characterization of 4 Cyano 3 Ethylphenylboronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR for Structural Elucidation

The ¹H NMR spectrum of 4-Cyano-3-ethylphenylboronic acid is anticipated to reveal distinct signals corresponding to the aromatic protons and the ethyl group. The three aromatic protons will appear as a complex multiplet or as distinct doublets and singlets in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effects of the aromatic ring, the cyano group, and the boronic acid moiety. The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, likely in the ranges of 2.6-2.8 ppm and 1.2-1.4 ppm, respectively.

The ¹³C NMR spectrum will complement the proton data, showing characteristic signals for each unique carbon atom. The carbon of the cyano group is expected to resonate around 118-120 ppm. The aromatic carbons will produce a series of signals between 125 and 145 ppm, with the carbon attached to the boron atom (ipso-carbon) exhibiting a broader signal due to quadrupolar relaxation of the adjacent boron nucleus. The carbons of the ethyl group will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 | 125 - 145 |

| -CH₂- (Ethyl) | 2.6 - 2.8 | ~25 |

| -CH₃ (Ethyl) | 1.2 - 1.4 | ~15 |

| C-B | - | (broad) |

| C≡N | - | 118 - 120 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹¹B NMR for Boron Environment Analysis

¹¹B NMR spectroscopy is particularly informative for compounds containing boron. For arylboronic acids, the ¹¹B nucleus typically resonates in a characteristic chemical shift range. In its trigonal planar sp² hybridized state, the boron atom in this compound is expected to exhibit a single, possibly broad, resonance in the range of +27 to +33 ppm relative to a standard reference like BF₃·OEt₂. This chemical shift is indicative of the electron-withdrawing nature of the aromatic ring and the presence of two hydroxyl groups on the boron atom.

2D NMR Techniques for Connectivity

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling between the methylene and methyl protons of the ethyl group and the correlations between adjacent aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound (C₉H₁₀BNO₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The expected exact mass would be calculated and compared to the experimentally determined value, providing strong evidence for the compound's identity. The mass spectrum would also likely show characteristic fragmentation patterns, such as the loss of water or the boronic acid group, which can further aid in structural confirmation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of molecules, providing information about the functional groups present. The IR spectrum of this compound is expected to show a strong, sharp absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration. A broad absorption in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching of the boronic acid group, indicative of hydrogen bonding. The B-O stretching vibrations are typically observed in the 1300-1400 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present in their characteristic regions.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Cyano (-C≡N) | Stretching | 2220 - 2240 |

| Hydroxyl (-OH) | Stretching (H-bonded) | 3200 - 3600 (broad) |

| Boron-Oxygen (B-O) | Stretching | 1300 - 1400 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkyl C-H | Stretching | 2850 - 2960 |

Computational and Theoretical Investigations of 4 Cyano 3 Ethylphenylboronic Acid

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com For 4-Cyano-3-ethylphenylboronic acid, DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in understanding its fundamental properties. researchgate.netlongdom.org

Geometry Optimization and Conformational Analysis

Before any detailed electronic properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms, or its ground state geometry, must be determined. Geometry optimization is the computational process of finding this minimum energy structure.

For this compound, a key aspect of this process is conformational analysis, particularly concerning the orientation of the boronic acid [-B(OH)₂] group relative to the phenyl ring. The rotation around the Carbon-Boron bond gives rise to different conformers. Similar to studies on other phenylboronic acids, such as 3-cyanophenylboronic acid, a Potential Energy Surface (PES) scan can be performed by systematically rotating the dihedral angles of the hydroxyl groups. longdom.org This typically reveals several stable conformers, often designated as syn-syn, syn-anti, anti-syn, and anti-anti, based on the orientation of the O-H bonds. longdom.org The relative energies of these conformers are usually very close, indicating that multiple conformations may coexist at room temperature. The most stable conformer, corresponding to the global minimum on the potential energy surface, is then used for subsequent calculations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org

For this compound, the HOMO and LUMO energies and their spatial distributions are key descriptors of its reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which the molecule is most likely to donate electrons. In a Lewis acid-base interaction, the HOMO of the base interacts with the LUMO of the acid. libretexts.org For this compound, the HOMO is expected to be localized primarily on the π-system of the aromatic ring.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region where the molecule is most likely to accept electrons. The LUMO of this compound will likely be centered on the boronic acid group, specifically the empty p-orbital of the boron atom, and influenced by the electron-withdrawing cyano group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In related phenylboronic acid derivatives, these energy gaps have been calculated to be in the range of 4.97-5.96 eV. longdom.org

The presence of the electron-withdrawing cyano group and the electron-donating ethyl group at different positions on the phenyl ring will modulate the energies and distributions of these frontier orbitals, thereby fine-tuning the reactivity of the molecule.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for mapping out the intricate pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

Transition State Analysis for Cross-Coupling and Other Reactions

Phenylboronic acids are famous for their utility in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Computational studies can identify the transition state structures for the key steps of this catalytic cycle, such as transmetalation. By locating the transition state—the highest energy point along the reaction coordinate—and analyzing its geometry and electronic structure, chemists can understand the factors that control the reaction's feasibility and selectivity. For this compound, this would involve modeling its interaction with a palladium catalyst and a coupling partner.

Energy Profiles and Rate Constant Predictions

Once the reactants, products, intermediates, and transition states of a reaction pathway have been optimized, a reaction energy profile can be constructed. This profile charts the energy of the system as it progresses from reactants to products, revealing the activation energies for each step. The activation energy, derived from the difference in energy between the reactants and the transition state, is a critical parameter. According to transition state theory, this value can be used to estimate the rate constant of a reaction, offering a theoretical prediction of the reaction's speed under given conditions.

Intermolecular Interaction Studies

The way molecules interact with each other governs their physical properties in the condensed phase and their role in supramolecular chemistry. For this compound, the boronic acid group is a primary site for strong intermolecular interactions, particularly hydrogen bonding.

Computational methods can be used to model the formation of dimers or larger aggregates. In a study on 4-carboxy-3-fluorophenylboronic acid, DFT calculations were used to investigate the stability and nature of its dimer, which is formed through hydrogen bonds between the boronic acid moieties. researchgate.net Similar studies on this compound would likely reveal the formation of stable dimeric structures. Advanced techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze the electron density at the bond critical points of these hydrogen bonds, providing a quantitative measure of their strength and nature. researchgate.net These intermolecular interactions are crucial for understanding the crystal packing of the solid-state material and its solubility characteristics.

Hydrogen Bonding Networks Involving the Boronic Acid Group

Currently, there is no specific research data available detailing the hydrogen bonding networks of this compound. Such an analysis would typically involve quantum chemical calculations or crystallographic studies to determine bond lengths, bond angles, and the nature of intermolecular interactions.

Molecular Docking and Dynamics Simulations with Biological Targets (e.g., proteins, sugars)

There are no published molecular docking or dynamics simulation studies specifically involving this compound. These computational techniques are crucial for predicting the binding affinity and interaction patterns of a ligand with a biological target. Without such studies, it is not possible to provide data on binding energies, key interacting amino acid residues, or the stability of any potential complex.

Advanced Research Applications of 4 Cyano 3 Ethylphenylboronic Acid

Role as a Key Building Block in Complex Organic Synthesis

The strategic placement of the boronic acid, cyano, and ethyl groups makes 4-cyano-3-ethylphenylboronic acid a valuable building block in the construction of complex molecular architectures. Its utility spans the creation of diverse chemical libraries and the development of innovative organic materials.

Synthesis of Biologically Relevant Scaffolds and Chemical Libraries

The boronic acid functional group is a cornerstone of modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, a fundamental process in the assembly of complex organic molecules. While specific examples detailing the use of this compound in the synthesis of large, publicly available chemical libraries are not extensively documented in readily accessible literature, the closely related 4-cyanophenylboronic acid serves as a proxy for its utility. 4-Cyanophenylboronic acid is a reactant in the preparation of a variety of biologically relevant structures, including himbacine analogs which act as thrombin receptor antagonists and potential antiplatelet agents. sigmaaldrich.com It is also used in the synthesis of antimalarial compounds and deoxyuridine derivatives through Suzuki cross-coupling reactions. sigmaaldrich.com This highlights the potential of cyanophenylboronic acids in generating diverse molecular scaffolds for high-throughput screening and drug discovery.

The presence of the cyano and ethyl groups on the phenyl ring of this compound provides additional points for chemical modification, further expanding the diversity of the chemical libraries that can be generated. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ethyl group can undergo various transformations, allowing for the introduction of a wide range of functional groups and the exploration of a broader chemical space.

Creation of Novel Organic Materials and Polymers

The application of boronic acids extends beyond the synthesis of discrete molecules to the creation of advanced organic materials and polymers. Boronic acid-containing polymers have garnered interest for their unique properties, such as their ability to form reversible covalent bonds with diols, leading to the development of self-healing materials, sensors, and drug delivery systems.

While specific research on the use of this compound in polymer synthesis is not widely published, the principles of boronic acid chemistry suggest its potential in this area. For instance, cationic copolymers incorporating N-acryloyl-3-aminophenylboronic acid have been synthesized for the delivery of boronic acids. nih.gov These polymers demonstrate the feasibility of incorporating boronic acid monomers into larger polymeric structures. The nitrile functionality in this compound could also be exploited in polymer chemistry, for example, through polymerization reactions or as a precursor to other functional groups that can be incorporated into a polymer backbone.

Contributions to Medicinal Chemistry Scaffold Design (Non-Clinical Focus)

The unique electronic and structural properties of the boronic acid group have positioned it as a valuable pharmacophore in medicinal chemistry. Its ability to form reversible covalent bonds with serine, threonine, and other nucleophilic residues in proteins makes it an attractive functional group for the design of enzyme inhibitors and receptor ligands. mdpi.comnih.gov

Design of Enzyme Inhibitors and Receptor Ligands (Mechanistic Focus)

Boronic acids are known to be effective inhibitors of various enzymes, particularly serine proteases. The boron atom can interact with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis and thereby inhibiting the enzyme's activity. mdpi.com For example, boronic acid-based inhibitors have been developed for β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov The interaction involves the formation of a covalent bond between the boron atom and the active site serine. mdpi.com

While direct studies on this compound as an enzyme inhibitor are limited, the broader class of phenylboronic acids has been investigated. For instance, phenylboronic acid derivatives have been studied as inhibitors of protein kinase A (PKA) by interacting with the furanose ribose of ATP. mdpi.com The cyano and ethyl groups of this compound would influence its binding affinity and selectivity for specific enzyme targets through steric and electronic interactions within the binding pocket.

Development of Boron-Containing Pharmacophores for Target Interaction

The boronic acid moiety is increasingly recognized as a key pharmacophore in drug design. mdpi.com Its ability to engage in various binding modes, including the formation of trigonal and tetrahedral covalent adducts with protein residues, provides a versatile platform for achieving high-affinity and selective interactions. nih.gov The two hydroxyl groups of the boronic acid can also participate in hydrogen bonding, further enhancing ligand-target binding. nih.gov

The development of metabolically stable boron-containing compounds is an active area of research. While boronic acids can be susceptible to oxidation, more stable derivatives like benzoxaboroles and benzoxaborolones are being explored. mit.edu Although this compound is a simple phenylboronic acid, its study contributes to the fundamental understanding of how substituents on the phenyl ring affect the reactivity and stability of the boronic acid group, which is crucial for designing improved boron-containing pharmacophores.

Boron Neutron Capture Therapy (BNCT) Agents (Chemical Carrier Aspects)

Boron Neutron Capture Therapy (BNCT) is a binary cancer therapy that relies on the selective accumulation of a non-radioactive boron-10 (B1234237) (¹⁰B) isotope in tumor cells. nih.govresearchgate.net Subsequent irradiation with low-energy neutrons produces high-energy alpha particles and lithium-7 (B1249544) nuclei, which selectively destroy the boron-loaded cancer cells. nih.govresearchgate.net The success of BNCT is highly dependent on the development of effective boron delivery agents that can achieve high tumor-to-normal tissue boron concentration ratios. researchgate.netresearchgate.net

Boronic acids are being investigated as potential carriers for ¹⁰B in BNCT. nih.gov Phenylboronic acid itself has been studied as a potential nuclear-targeting boron agent for melanoma. nih.gov While the two currently used clinical BNCT agents are boronophenylalanine (BPA) and sodium borocaptate (BSH), there is an ongoing search for new, more effective delivery agents. nih.govresearchgate.netnih.gov

Applications in Material Science

There is currently no available research specifically detailing the use of this compound in material science.

Liquid Crystal Technology Components

No published studies were found that investigate the incorporation of this compound into liquid crystal mixtures. The unique combination of a cyano and an ethyl group on the phenylboronic acid structure could theoretically influence mesophase behavior, dielectric anisotropy, and other key properties of liquid crystals, but this remains to be experimentally verified.

Boron-Containing Polymer Synthesis and Property Modulation

The synthesis of boron-containing polymers using this compound as a monomer or a modifying agent has not been reported in the accessible scientific literature. Consequently, there is no data on how its specific structure would modulate the properties of such polymers, which often exhibit unique thermal, optical, and electronic characteristics.

Development of Responsive Materials (e.g., pH-, Thermo-responsive)

While boronic acids are well-known for their pH-responsive behavior due to the reversible formation of boronate esters, no studies have been published that specifically utilize this compound in the design of responsive materials. The influence of the cyano and ethyl substituents on the pKa of the boronic acid and its binding affinity with diols, which are crucial for creating responsive systems, has not been documented.

Catalytic Roles in Organic Reactions

The catalytic activity of this compound is another area that appears to be uninvestigated in published research.

Organocatalytic Transformations

There are no available reports on the use of this compound as an organocatalyst. While some boronic acids can act as Lewis acid catalysts for various organic transformations, the catalytic potential of this specific compound has not been explored.

Ligand Design for Transition Metal Catalysis

The application of this compound in the design of ligands for transition metal catalysis is not documented in the current body of scientific literature. The electronic and steric properties imparted by the cyano and ethyl groups could potentially be harnessed to create novel ligands that influence the efficiency and selectivity of metal-catalyzed reactions, but this remains a hypothetical application at present.

Innovations in Analytical Chemistry Reagent Development

General research into phenylboronic acids has led to significant innovations in analytical chemistry. This class of compounds is well-known for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a characteristic that is fundamental to their use in recognizing and binding to a wide range of biologically and environmentally important molecules that contain this functional group, such as carbohydrates, glycoproteins, and catechols.

Development of Sensors and Detection Probes (Chemical Recognition)

The development of sensors and detection probes is a prominent application of phenylboronic acids. The underlying principle of this application is the interaction between the boronic acid moiety and diols. This interaction can be transduced into a detectable signal, such as a change in fluorescence or an electrochemical response.

In a typical sensor design, a phenylboronic acid derivative is coupled with a signaling component, such as a fluorophore. When the boronic acid binds to a target diol-containing analyte, the local environment of the signaling molecule is altered, leading to a measurable change in the signal. This "turn-on" or "turn-off" response allows for the quantification of the analyte.

While numerous studies have explored various substituted phenylboronic acids for these purposes, there are no specific examples in the current literature that utilize this compound for the development of such sensors or detection probes.

Applications in Affinity Separation and Chromatography

The specific and reversible binding of phenylboronic acids to diols also makes them valuable reagents in affinity separation and chromatography. In this context, a boronic acid ligand is immobilized onto a solid support, such as agarose (B213101) or silica (B1680970) beads, creating an affinity matrix.

When a complex mixture containing diol-bearing molecules is passed through this matrix, the target molecules bind to the immobilized boronic acid, while other components are washed away. The captured molecules can then be eluted by changing the pH or by introducing a competitive binder, allowing for their purification and isolation. This technique has been successfully employed for the separation of glycoproteins, saccharides, and other diol-containing compounds.

However, a review of the available scientific literature did not yield any studies that specifically report the use of this compound as the ligand in affinity separation or chromatography applications.

Summary of Findings

The following table summarizes the lack of specific research findings for this compound in the requested analytical applications.

| Application Area | Research Findings for this compound |

| Sensor and Detection Probe Development | No specific studies found. |

| Affinity Separation and Chromatography | No specific studies found. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.